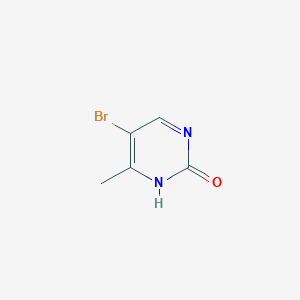

6-(溴甲基)吡啶甲酸乙酯

描述

Synthesis Analysis

The synthesis of related compounds involves the transformation of starting materials through various chemical reactions to yield products with specific functional groups. For instance, the synthesis of 6-phenylethynyl picolinic acid (PEPCA) was achieved both enzymatically and chemically, starting from 6-bromopicolinic acid, which was converted to methyl 6-bromopicolinate and then coupled with phenylacetylene to yield the desired product . This process indicates that brominated picolinates can be used as intermediates in the synthesis of more complex molecules.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 6-(bromomethyl)picolinate has been determined using various analytical techniques. For example, the structure of a new mecarbinate derivative was elucidated using single-crystal X-ray analysis and supported by DFT calculations . This suggests that similar techniques could be applied to determine the molecular structure of ethyl 6-(bromomethyl)picolinate.

Chemical Reactions Analysis

The reactivity of brominated picolinates is highlighted in the synthesis of various derivatives. The presence of the bromomethyl group in such compounds suggests potential for further chemical transformations, such as nucleophilic substitution reactions or coupling reactions, which could be used to synthesize a wide range of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as thermal stability and reactivity, have been characterized using techniques like DSC and TGA. For example, the thermal properties of PEPCA and its derivatives were investigated, revealing that the phenylethynyl groups in these compounds undergo thermally-induced free radical polymerization at lower temperatures due to the electron-withdrawing capability of the pyridine moiety . This information can be useful in predicting the behavior of ethyl 6-(bromomethyl)picolinate under various conditions.

科学研究应用

有机金属抗癌配合物

6-(溴甲基)吡啶甲酸乙酯衍生物在有机金属抗癌配合物的开发中得到探索。例如,含有吡啶甲酸配体的铱(III)配合物显示出快速的加水分解和对人卵巢癌细胞的显着细胞毒性。这些配合物表现出对 DNA 嘌呤的选择性结合,并显示出高细胞摄取,表明它们的疏水性和 DNA 结合亲和力与抗癌活性相关 (Liu 等,2011).

生物活性化合物合成

6-(溴甲基)吡啶甲酸乙酯作为各种生物活性化合物的合成中间体。一个具体例子涉及 4-(4-硝基苯氧基)吡啶甲酸乙酯的合成,展示了其在制造氯吡啶甲酰氯衍生物中的作用,这对于进一步的生物学研究至关重要 (Xiong 等,2019).

纯化和选择性吸附

该化学品的衍生物在化学工业中的纯化过程中得到利用。例如,支柱芳烃的非多孔自适应晶体 (NAC) 已被用于选择性吸附吡啶杂质,展示了 6-(溴甲基)吡啶甲酸乙酯相关结构在提高原材料质量方面的适应性 (Wang 等,2022).

催化应用

涉及 6-(溴甲基)吡啶甲酸乙酯衍生物的配合物因其催化应用而受到研究,包括聚合和低聚反应。这些研究强调了此类配合物在提高工业化学反应效率方面的潜力 (Chen 等,2003).

抗氧化活性研究

6-(溴甲基)吡啶甲酸乙酯衍生物也因其抗氧化特性而受到研究。对乙氧基喹及其类似物的研究证明了此类化合物在氧化过程中充当有效抑制剂的能力,突出了它们在食品工程和医学中的潜力 (Kumar 等,2007).

属性

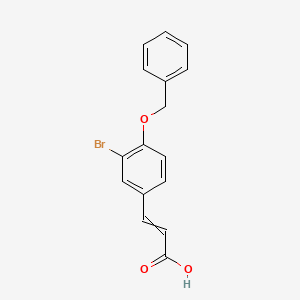

IUPAC Name |

ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYJOYYSNHBEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629934 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(bromomethyl)picolinate | |

CAS RN |

97278-44-9 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)